3-(But-3-en-1-yl)-1-methyl-1H-indole
Description
Properties
IUPAC Name |
3-but-3-enyl-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-4-7-11-10-14(2)13-9-6-5-8-12(11)13/h3,5-6,8-10H,1,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROIQBIWVAYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592655 | |
| Record name | 3-(But-3-en-1-yl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294863-12-0 | |
| Record name | 3-(But-3-en-1-yl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with but-3-en-1-yl bromide. The reaction typically proceeds in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents and bases might be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions
Reduction: H₂, Pd/C, room temperature to elevated temperatures
Substitution: Br₂, Cl₂, HNO₃, often in the presence of a catalyst or under controlled temperature conditions
Major Products
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
3-(But-3-en-1-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole core is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of 3-(But-3-en-1-yl)-1-methyl-1H-indole with Analogous Compounds
Key Observations:
Electronic Effects :
- The butenyl group in the target compound introduces π-electrons, enhancing electrophilic substitution reactivity compared to electron-withdrawing halogens (e.g., Cl, Br in compounds 74–79).
- The phenylthio group in 3ad provides a bulky, electron-rich substituent, contrasting with the aliphatic butenyl chain.
Synthetic Efficiency :
- Halogenated indoles (e.g., 74–79) are synthesized via nucleophilic substitution with yields up to 96%, while iodine-catalyzed methods for butenyl analogues achieve yields up to 98% under optimized conditions (e.g., 10 mol% I₂ at 40°C).
Spectral Differentiation :
- The ¹³C NMR signal for the methyl group in the target compound (δ ~32 ppm) aligns with other N-methylated indoles. Halogenated derivatives show distinct ArC-H shifts (δ 118–122 ppm), while dienyl-substituted compounds (e.g., 1r) exhibit upfield shifts due to conjugation.
Research Findings and Data Interpretation
- Thermal Stability : Dienyl-substituted indoles (e.g., 1r) exhibit lower melting points (56–58°C) compared to halogenated derivatives, which are typically solids at room temperature.
- Mass Spectrometry : HRMS data for the target compound would likely show a molecular ion peak at m/z 185.27, aligning with its molecular weight, while halogenated analogues display isotopic patterns (e.g., m/z 345.0910 for Cl-containing 77).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(But-3-en-1-yl)-1-methyl-1H-indole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C for 5 hours) achieve >95% yield by activating allylic alcohols for indole alkylation . Alternative methods include Friedel-Crafts alkylation using Lewis acids like FeCl₃ or InCl₃, though yields vary (10–67%) depending on temperature and catalyst .
- Key Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (10%) | 40 | 5 | 98 |
| FeCl₃ | 40 | 12 | 67 |
| AlCl₃ | rt | 24 | 10 |
Q. How is the structural characterization of this compound performed?
- Methodology :
- NMR : ¹H and ¹³C NMR (e.g., δ = 147.87 ppm for indole C3 in CDCl₃) confirm substitution patterns and olefin geometry .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C3–Cbutenyl = 1.48 Å) and dihedral angles .
- HRMS : Exact mass determination (e.g., [M + Na]+ = 356.1616) validates molecular formula .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodology : Contradictions arise from solvent polarity, tautomerism, or dynamic effects. Use variable-temperature NMR (VT-NMR) to identify rotational barriers in the butenyl chain . For example, coalescence temperatures near -30°C indicate restricted rotation. Cross-validate with DFT calculations (B3LYP/6-311++G(d,p)) to model chemical shifts .
Q. What strategies improve regioselectivity in functionalizing the indole nucleus of this compound?
- Methodology :
- Electrophilic Substitution : Activate the indole C3 position using directing groups (e.g., methyl at N1) or Brønsted acids (p-TsOH). Iodine catalysts enhance C3 selectivity over C2 (C3:C2 ratio = 9:1) .
- Transition-Metal Catalysis : Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands) enables coupling at C4/C5 positions .
Q. How does the butenyl substituent influence biological activity in vitro?
- Methodology :
- Neuroprotection Assays : Test hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. A structurally similar compound, 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole, showed 50% cell viability rescue at 10 µM .
- Docking Studies : Model interactions with targets like COX-2 or 5-LOX using AutoDock Vina. The butenyl chain may occupy hydrophobic pockets (binding energy ≤ -8.5 kcal/mol) .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodology :
- Solvent Optimization : Replace MeCN with THF or DCE to reduce side reactions (e.g., dimerization).
- Purification : Use flash chromatography (cyclohexane/EtOAc gradients) or recrystallization (MeOH/H₂O) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., allylic cation at 1626 cm⁻¹) .
Q. What computational tools predict the reactivity of this compound in photochemical studies?
- Methodology :
- TD-DFT : Calculate excited-state energies (S₁/T₁) with Gaussian 16 to predict [2+2] cycloaddition sites .
- Molecular Dynamics : Simulate UV-Vis spectra (CAM-B3LYP) and compare with experimental λmax (e.g., 290 nm in ethanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
